molecular formula C18H22N4O2S B10879712 (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10879712
M. Wt: 358.5 g/mol
InChI Key: ZHIGBSXVFAYIMW-UHFFFAOYSA-N
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Description

“(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one” is a mouthful, but let’s break it down. This compound belongs to the class of pyrazolones and contains a benzothiazole moiety. The “4Z” indicates the geometry of the double bond.

Preparation Methods

Synthetic Routes::

    Hantzsch Synthesis: One common method involves the Hantzsch synthesis, where 1,3-dicarbonyl compounds (such as ethyl acetoacetate) react with hydrazine and a benzothiazole derivative under mild conditions. The reaction proceeds through a cyclization step to form the pyrazolone ring.

    Condensation Reactions: Another approach is the condensation of 1,3-diketones with hydrazine and benzothiazole aldehydes or ketones.

    Multicomponent Reactions: Multicomponent reactions involving 1,3-dicarbonyl compounds, hydrazine, and benzothiazole derivatives have also been explored.

Industrial Production:: Industrial-scale production methods may vary, but the synthetic routes mentioned above can be adapted for large-scale manufacturing.

Chemical Reactions Analysis

Reactions::

    Oxidation: The pyrazolone ring can undergo oxidation, leading to various functionalized derivatives.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: Substituents on the benzothiazole ring can be modified via nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of suitable catalysts.

Major Products:: The specific products depend on the reaction conditions and substituents present. Functionalized pyrazolones and benzothiazole derivatives are common outcomes.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It exhibits potential pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.

    Chemistry: As a versatile building block, it participates in the synthesis of other heterocyclic compounds.

    Industry: It may serve as a precursor for dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The exact mechanism of action remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are related pyrazolones and benzothiazoles, this compound’s unique structure sets it apart. Similar compounds include :

  • 1,3-Benzothiazol-2-ylhydrazine
  • 2-Acetylbenzothiazole
  • 4-Acetylbenzothiazole

: ChemSpider

Properties

Molecular Formula

C18H22N4O2S

Molecular Weight

358.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-(2-methoxyethyl)-C-methylcarbonimidoyl]-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C18H22N4O2S/c1-4-7-14-16(12(2)19-10-11-24-3)17(23)22(21-14)18-20-13-8-5-6-9-15(13)25-18/h5-6,8-9,21H,4,7,10-11H2,1-3H3

InChI Key

ZHIGBSXVFAYIMW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCOC)C

Origin of Product

United States

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